molecular formula C12H8N2O2 B12867369 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Cat. No.: B12867369
M. Wt: 212.20 g/mol
InChI Key: HTRWAWHNIOVMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities.

Preparation Methods

The synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which is accompanied by cyclization and oxidation . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment, which constructs the condensed pyrrolo[2,3-c]pyridine fragment . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of various substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

InChI

InChI=1S/C12H8N2O2/c15-12(16)8-5-13-10-6-14-9-4-2-1-3-7(9)11(8)10/h1-6,13H,(H,15,16)

InChI Key

HTRWAWHNIOVMHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C(=O)O

Origin of Product

United States

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